molecular formula C14H12BrClO2 B14035339 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene

Cat. No.: B14035339
M. Wt: 327.60 g/mol
InChI Key: GHIRWOZYMHJIBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H12BrClO2. It is a derivative of benzene, substituted with bromine, chlorine, and a 4-methoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-bromo-4-chlorophenol is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The methoxybenzyl group can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide (NaNH2) for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used. For example, using sodium amide can yield aniline derivatives.

    Oxidation: Oxidation of the methoxy group can yield corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can convert the methoxy group to a hydroxyl group.

Scientific Research Applications

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms makes it a good candidate for electrophilic aromatic substitution reactions. The methoxybenzyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-methoxybenzene
  • 4-Methoxybenzyl bromide
  • 2-Bromo-4-chloro-1-methylbenzene

Uniqueness

2-Bromo-4-chloro-1-((4-methoxybenzyl)oxy)benzene is unique due to the combination of its substituents. The presence of both bromine and chlorine atoms, along with the methoxybenzyl group, provides a distinct reactivity profile compared to other similar compounds. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C14H12BrClO2

Molecular Weight

327.60 g/mol

IUPAC Name

2-bromo-4-chloro-1-[(4-methoxyphenyl)methoxy]benzene

InChI

InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15/h2-8H,9H2,1H3

InChI Key

GHIRWOZYMHJIBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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